molecular formula C17H22N4O B2582050 1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(3,4-dimethylphenyl)urea CAS No. 1448077-38-0

1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(3,4-dimethylphenyl)urea

Cat. No. B2582050
CAS RN: 1448077-38-0
M. Wt: 298.39
InChI Key: HIUHPYGIYUJNFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(3,4-dimethylphenyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a small molecule inhibitor that targets specific enzymes involved in various physiological and pathological processes.

Scientific Research Applications

Hydrogel Formation and Anion Effect

1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, a structurally related compound, demonstrates the ability to form hydrogels in acidic conditions, with the gel properties significantly influenced by the type of anion present. This indicates potential applications in creating tunable materials for drug delivery or tissue engineering by manipulating the gelator's anionic environment (Lloyd & Steed, 2011).

Crystal Structure Analysis

Research on the crystal structure of azimsulfuron, a sulfonylurea herbicide with a pyrazole moiety, offers insights into the design and synthesis of more effective herbicides. Understanding the molecular interactions and stability could aid in developing compounds with improved herbicidal properties (Jeon et al., 2015).

Anticancer Potential

Studies on pyrazole compounds highlight their potential as anticancer agents. Synthesis and analysis of these compounds reveal promising electronic structures and physico-chemical properties, suggesting their utility in cancer treatment through targeted molecular interactions (Thomas et al., 2019).

Antibacterial Activity

Research on novel heterocyclic compounds containing a sulfonamido moiety, including pyrazole derivatives, demonstrates significant antibacterial activity. These findings suggest potential applications in developing new antibacterial agents for medical use (Azab, Youssef, & El-Bordany, 2013).

Inhibitor of Xanthine Oxidoreductase

Y-700, a compound containing a pyrazole carboxylic acid, has been identified as a potent inhibitor of xanthine oxidoreductase, indicating its potential in treating diseases related to this enzyme, such as gout and hyperuricemia (Fukunari et al., 2004).

Role in Flavor Generation

Urea's interaction with cysteine and ribose during the Maillard reaction affects flavor generation in food products, offering insights into improving food flavor through chemical manipulation (Chen et al., 2000).

properties

IUPAC Name

1-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-(3,4-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-11-4-7-14(8-12(11)2)19-17(22)18-10-15-9-16(13-5-6-13)21(3)20-15/h4,7-9,13H,5-6,10H2,1-3H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUHPYGIYUJNFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC2=NN(C(=C2)C3CC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(3,4-dimethylphenyl)urea

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